(1S)-trans-Y-Cyhalothrin

Insecticidal potency Stereochemistry–activity relationship Housefly LD50

(1S)-trans-Y-Cyhalothrin (CAS 76703-68-9; synonym: (1S)-trans-γ-Cyhalothrin) is a single, resolved stereoisomer of the synthetic Type II pyrethroid insecticide cyhalothrin. Its full stereochemical designation is (S)-α-cyano-3-phenoxybenzyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate, with molecular formula C₂₃H₁₉ClF₃NO₃ and molecular weight 449.85 g·mol⁻¹.

Molecular Formula C23H19ClF3NO3
Molecular Weight 449.8 g/mol
Cat. No. B13841363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-trans-Y-Cyhalothrin
Molecular FormulaC23H19ClF3NO3
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
InChIInChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1
InChIKeyZXQYGBMAQZUVMI-XRKWRXIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-trans-Y-Cyhalothrin: Stereochemical Identity and Baseline Characterization for Procurement Decision-Making


(1S)-trans-Y-Cyhalothrin (CAS 76703-68-9; synonym: (1S)-trans-γ-Cyhalothrin) is a single, resolved stereoisomer of the synthetic Type II pyrethroid insecticide cyhalothrin. Its full stereochemical designation is (S)-α-cyano-3-phenoxybenzyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate, with molecular formula C₂₃H₁₉ClF₃NO₃ and molecular weight 449.85 g·mol⁻¹ . Critically, all insecticidal activity within the cyhalothrin family is attributable exclusively to isomers bearing the (1R) absolute configuration at the cyclopropane acid moiety; the (1S) enantiomeric series—including this compound—is considered essentially inactive as an insecticide, typically exhibiting at least 100-fold lower potency than the corresponding (1R) isomers [1]. This stereochemical identity defines the compound's primary value not as an agrochemical active ingredient but as a high-purity chiral reference standard for analytical method development, enantioselective environmental fate studies, and quality control of cyhalothrin-based formulations [2].

Why (1S)-trans-Y-Cyhalothrin Cannot Be Interchanged with Lambda-Cyhalothrin or Gamma-Cyhalothrin in Research and Analytical Workflows


Lambda-cyhalothrin (CAS 91465-08-6) is a racemic 1:1 mixture of the insecticidally active (1R)-cis-(αS) enantiomer and its inactive (1S)-cis-(αR) mirror image [1]. Gamma-cyhalothrin (CAS 76703-67-8), marketed as the 'refined active,' is the single (1R,3R,αS) isomer and demonstrates approximately twice the insecticidal potency of the racemate on a weight-for-weight basis because it eliminates the inactive (1S) components entirely [1][2]. (1S)-trans-Y-Cyhalothrin occupies a fundamentally different position in this stereochemical landscape: it belongs to the (1S) enantiomeric series and possesses the trans (rather than cis) cyclopropane geometry. In housefly (Musca domestica) LD₅₀ assays, the (1S)-cis isomers are reported as 'Inactive,' while the corresponding (1R)-trans isomers display relative toxicity values of 1500 (αS alcohol) and <16 (αR alcohol) relative to permethrin (=100) [3]. The general structure–activity rule established across the pyrethroid class holds that the (1S) configuration yields compounds at least 100-fold less potent than their (1R) counterparts [3]. Consequently, substituting any (1R)-containing cyhalothrin product with the (1S)-trans isomer for insecticidal or ecotoxicological studies will produce fundamentally different—and misleading—results. The compound's value lies instead in its role as a discrete, well-characterized chiral standard enabling precise enantiomeric differentiation in analytical chemistry and environmental enantioselectivity research [4].

(1S)-trans-Y-Cyhalothrin: Comparator-Based Quantitative Evidence for Differentiated Selection and Procurement


Insecticidal Activity: (1S)-trans Isomer Is Essentially Inactive Versus the (1R)-trans Active Enantiomer (≥100-Fold Potency Gap)

The insecticidal activity of cyhalothrin stereoisomers is governed predominantly by the absolute configuration at the cyclopropane C1 position. Comprehensive chirality data demonstrate that (1S)-cis isomers are classified as 'Inactive' in Musca domestica LD₅₀ assays, while the corresponding (1R)-trans isomers exhibit relative toxicity values of 1500 (αS-alcohol) and <16 (αR-alcohol) relative to permethrin (=100) [1]. The established structure–activity rule for pyrethroids states that '(1S) configuration affords compounds which are usually at least 100 times less potent' than their (1R) enantiomers [1]. Although the published table specifically reports data for (1S)-cis rather than (1S)-trans isomers, the same (1S) cyclopropane acid stereochemistry governs the inactivity of (1S)-trans-Y-Cyhalothrin relative to the insecticidally active (1R)-trans-γ-Cyhalothrin (CAS 76703-67-8). This stereochemical principle is further corroborated by the commercial rationale for gamma-cyhalothrin: removing the inactive (1S) isomer from the racemate yields a product twice as active on a weight basis [2][3].

Insecticidal potency Stereochemistry–activity relationship Housefly LD50

Mammalian Neurotoxicity: Gamma-Cyhalothrin Is 2-Fold More Potent Than Lambda-Cyhalothrin in Rat Locomotor Activity Assay (ED₅₀: 1.29 vs. 2.65 mg/kg)

In a direct head-to-head comparison of lambda-cyhalothrin (racemate containing both (1R) and inactive (1S) isomers) and gamma-cyhalothrin (the resolved (1R,3R,αS) active enantiomer) in adult male rats, gamma-cyhalothrin produced a 50% decrease in locomotor activity at an oral ED₅₀ of 1.29 mg/kg, compared to 2.65 mg/kg for lambda-cyhalothrin — a 2.05-fold potency difference based on administered dose [1][2]. When normalized to internal brain and plasma concentrations, the potency difference narrowed to 1.3–1.6-fold, consistent with the fact that lambda-cyhalothrin contains approximately 43% of the active (1R) isomer versus 98% purity in gamma-cyhalothrin [1]. This demonstrates that the potency differential is directly attributable to the presence or absence of the inactive (1S) isomer fraction. Since (1S)-trans-Y-Cyhalothrin is a member of the inactive (1S) enantiomeric series, it is expected to exhibit minimal or no Type II pyrethroid neurobehavioral effects at comparable doses, making it suitable as a negative stereoisomer control in mechanistic neurotoxicity studies [3].

Neurotoxicity Locomotor activity Pyrethroid potency

Aquatic Toxicity: Stereochemistry-Dependent Differential Toxicity to Shrimp — Gamma-Cyhalothrin LC₅₀ 0.28 µg/L vs. Lambda-Cyhalothrin LC₅₀ 0.04 µg/L (7-Fold Difference)

A comparative acute toxicity study evaluated gamma-cyhalothrin 15CS (GCH, containing only the active (1R)-stereoisomer) and lambda-cyhalothrin 25EW (LCH, containing both active and inactive isomers) in two aquatic test species [1][2]. To zebra fish (Brachydanio rerio), the 96-h LC₅₀ values were nearly identical: 1.93 µg a.i./L for GCH and 1.94 µg a.i./L for LCH, indicating that fish toxicity is not stereochemistry-dependent. In marked contrast, shrimp (Macrobrachium nippoensis) exhibited a strong stereochemistry-dependent response: the 96-h LC₅₀ for GCH was 0.28 µg a.i./L, whereas LCH was 7-fold more toxic at 0.04 µg a.i./L [1][2]. This indicates that the inactive (1S) isomer present in LCH (but absent in GCH) contributes disproportionately to crustacean toxicity. In simulated rice paddy water, no shrimp fatality was observed in GCH-treated water after a 4-day holding period, while LCH required >5 days to reach zero fatality [1]. These data highlight that the (1S) isomer fraction is not toxicologically inert in all non-target species and must be evaluated independently. (1S)-trans-Y-Cyhalothrin provides the essential pure reference material for conducting such isomer-specific aquatic toxicity assessments [3].

Aquatic ecotoxicology Enantioselective toxicity Shrimp LC50

Enantioselective Biodegradation: Marine-Derived Fungi Preferentially Degrade the Active (1R,3R,αS) Enantiomer Over the Inactive (1S) Isomer

A 2018 study investigating the biodegradation of (±)-lambda-cyhalothrin by four strains of marine-derived fungi (Aspergillus sp. CBMAI 1829, Acremonium sp. CBMAI 1676, Microsphaeropsis sp. CBMAI 1675, and Westerdykella sp. CBMAI 1679) revealed consistent enantioselective degradation [1]. All evaluated strains preferentially biodegraded the (1R,3R,αS)-gamma-cyhalothrin enantiomer — the insecticidally active isomer — with enantiomeric excess (ee) values ranging from 2% to 42% after 28 days of incubation in 3% malt liquid medium containing 100 mg·L⁻¹ of racemate [1]. Residual (±)-LC concentrations after biodegradation ranged from 79.2 to 55.2 mg·L⁻¹ (20.8–44.8% biodegradation) [1]. This preferential removal of the active (1R) enantiomer means the inactive (1S) isomer persists longer in the environment. Quantifying this differential persistence requires the pure (1S)-trans isomer as an analytical reference standard for enantiomer-specific residue monitoring. The study further concluded that employing the single active enantiomer (gamma-cyhalothrin) as an insecticide not only enables lower application rates but also results in a more readily biodegradable product, reducing non-target environmental contamination [1].

Enantioselective biodegradation Bioremediation Marine fungi

Chiral Reference Standard: Certified Identity and Purity for Enantioselective Analytical Method Validation (HPLC, LC-MS/MS)

(1S)-trans-Y-Cyhalothrin is commercially supplied as a certified reference standard (TRC Catalog C989855; LGC Group) specifically intended for identification and purity testing applications [1]. The compound is provided with full characterization data including HPLC, ¹H-NMR, MS, IR, KF, TGA, and ¹³C-NMR as per ANVISA RDC No. 166 requirements [1]. The EURL-FV has published a validated enantioselective LC-MS/MS method capable of separating gamma-cyhalothrin (the more toxic SR-isomer) from its RS-isomer (i.e., the (1S)-trans enantiomer) in complex matrices including cucumber, orange juice, wheat flour (LOQ 0.01 mg/kg), and infant formula (LOQ 0.0036 mg/kg) [2]. Chiral HPLC methods using cellulose tris-(3,5-dimethylphenylcarbamate) columns have achieved baseline separation of lambda-cyhalothrin enantiomers with selectivity factor (α) of 1.55 and resolution (Rs) of 4.07 [3]. The availability of the pure (1S)-trans isomer as an independently certified reference material is critical for establishing enantiomeric elution order, calibrating detector response, and validating method accuracy in these enantioselective analytical workflows.

Reference standard Chiral analysis Method validation

(1S)-trans-Y-Cyhalothrin: Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Enantiomer-Specific Calibrant for Chiral LC-MS/MS Residue Analysis in Food and Environmental Matrices

Regulatory laboratories performing enantioselective residue analysis of cyhalothrin in food commodities (cucumber, citrus, cereals, infant formula) and environmental samples require the pure (1S)-trans isomer to establish enantiomeric elution order, calibrate detector response for the inactive enantiomer, and validate method accuracy at LOQs as low as 0.0036 mg/kg [1]. The EURL-FV validated chiral LC-MS/MS method explicitly depends on resolving the SR-isomer (gamma-cyhalothrin) from the RS-isomer ((1S)-trans), and the pure (1S) standard is indispensable for unambiguous peak assignment and quantification [1]. This application is mandatory for laboratories seeking ISO/IEC 17025 accreditation for pesticide residue testing under EU Regulation (EC) No. 396/2005 and Codex Alimentarius compliance [1].

Negative Stereoisomer Control in Enantioselective Neurotoxicity and Ecotoxicity Studies

The established >100-fold potency gap between (1S) and (1R) cyhalothrin isomers [2] positions (1S)-trans-Y-Cyhalothrin as the appropriate negative stereoisomer control in mechanistic studies of pyrethroid neurotoxicity. In rat locomotor activity assays, gamma-cyhalothrin (active enantiomer) produced ED₅₀ of 1.29 mg/kg, while the inactive (1S) fraction in lambda-cyhalothrin diluted potency to 2.65 mg/kg [3]. Using the pure (1S)-trans isomer as a matched negative control allows researchers to distinguish enantiomer-specific sodium channel modulation from non-specific solvent or formulation effects. Similarly, in aquatic ecotoxicology, the 7-fold differential shrimp toxicity between LCH and GCH (LC₅₀ 0.04 vs. 0.28 µg/L) [4] can only be deconvoluted by testing the pure (1S) isomer individually, enabling accurate assignment of toxicity contributions from each stereoisomer.

Environmental Fate Monitoring: Tracking Enantioselective Persistence and Biodegradation Half-Lives

Marine-derived fungi preferentially biodegrade the active (1R,3R,αS)-gamma-cyhalothrin enantiomer, resulting in enantiomeric excess of the (1S) isomer in residual environmental samples (ee up to 42% after 28 days) [5]. Environmental fate studies determining soil half-lives, water-column persistence, and sediment partitioning of cyhalothrin must therefore employ the pure (1S)-trans isomer as an analytical standard to quantify the differential degradation rates of each enantiomer. Without the (1S) standard, reported 'total cyhalothrin' residue data conflate rapidly degrading and persistent enantiomer fractions, leading to inaccurate half-life estimates and potentially non-conservative ecological risk assessments under EPA and EFSA regulatory frameworks [6].

Pharmaceutical Impurity Reference Standard for Cyhalothrin-Related Drug Product Quality Control

In pharmaceutical contexts where lambda-cyhalothrin is used as an active pharmaceutical ingredient (e.g., veterinary ectoparasiticide formulations) or appears as a process impurity, the (1S)-trans isomer serves as a pharmacopeial impurity reference standard [7]. It supports ANDA and DMF submissions, stability studies, and QC batch release testing by enabling identification and quantification of the specific (1S)-trans stereoisomer impurity in drug substance and drug product [7]. Reference standards of cyhalothrin impurities are supplied with full Certificates of Analysis (COA) and compliance documentation meeting ICH Q3A/Q3B guidelines for impurity characterization [7].

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